N-Acetyl O-Benzoyl 5-Epi Emtricitabine

Description

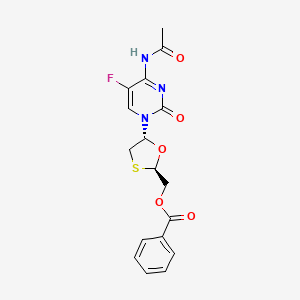

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C17H16FN3O5S |

|---|---|

Poids moléculaire |

393.4 g/mol |

Nom IUPAC |

[(2R,5R)-5-(4-acetamido-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H16FN3O5S/c1-10(22)19-15-12(18)7-21(17(24)20-15)13-9-27-14(26-13)8-25-16(23)11-5-3-2-4-6-11/h2-7,13-14H,8-9H2,1H3,(H,19,20,22,24)/t13-,14-/m1/s1 |

Clé InChI |

HEPJFWWHRWALBV-ZIAGYGMSSA-N |

SMILES isomérique |

CC(=O)NC1=NC(=O)N(C=C1F)[C@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |

SMILES canonique |

CC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)COC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for N Acetyl O Benzoyl 5 Epi Emtricitabine

Retrosynthetic Analysis and Strategic Disconnections for the N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318) Scaffold

A retrosynthetic analysis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine reveals a logical pathway for its construction. The primary disconnections involve the amide and ester bonds of the acetyl and benzoyl groups, respectively, leading back to the core nucleoside, 5-Epi Emtricitabine. A further critical disconnection is made at the glycosidic bond, separating the molecule into two key building blocks: a suitably protected 1,3-oxathiolane (B1218472) moiety and the N-silylated 5-fluoro cytosine base. This approach simplifies the complex target into more manageable synthetic precursors.

This strategy often employs a chiral auxiliary, such as L-menthol, which is first reacted with glyoxylic acid to form L-menthyl glyoxylate hydrate. Subsequent reaction with a dithiane diol yields a mixture of four diastereomers. The key to the process is the selective crystallization of the single desired diastereomer from the mixture, driven to completion by in-situ epimerization catalyzed by a base like triethylamine. This optically pure hydroxyoxathiolane serves as the crucial intermediate for the subsequent glycosylation step.

Alternative strategies for constructing the oxathiolane framework from acyclic precursors have also been developed, including methods based on sulfenyl chloride chemistry. This approach enables the use of low-cost, widely available starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate to build the core ring structure.

The second essential building block is the 5-fluoro cytosine nucleobase. The development of efficient synthetic routes to this intermediate is critical, as it is a key component in several antiviral drugs. One direct method involves the reaction of the cytosine ring system with trifluoromethyl hypofluorite, which provides the 5-fluorinated analogue in good yields.

More recent approaches have focused on constructing the ring from simple, inexpensive starting materials to enhance affordability and scalability. A notable route begins with chloroacetamide and proceeds through a key 2-cyano-2-fluoroethen-1-olate intermediate. This intermediate can then undergo cyclocondensation with reagents like urea, isothiouronium, or guanidinium salts to form the 5-fluorocytosine (B48100) ring system, avoiding the need for direct fluorination of the heterocycle.

N-Glycosidation Approaches in the Synthesis of 5-Epi Emtricitabine Precursors

The formation of the C-N glycosidic bond between the oxathiolane sugar analogue and the 5-fluoro cytosine base is the pivotal step in assembling the nucleoside core. This transformation must be highly stereoselective to yield the desired anomer. The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the most widely used and effective method for this coupling.

The Vorbrüggen reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative that is electrophilic at the anomeric carbon. The nucleobase, 5-fluorocytosine, is typically persilylated using reagents such as hexamethyldisilazane (HMDS), often with a catalytic amount of ammonium sulfate or an acid. This process enhances the solubility of the base in non-polar organic solvents and directs the glycosylation to the desired N1 position of the pyrimidine (B1678525) ring.

The coupling reaction is promoted by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and tin(IV) chloride (SnCl₄) being the most common catalysts. More recently, novel promoter systems have been developed to achieve high efficiency and stereoselectivity. One such system uses a combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent, which activates the 1,3-oxathiolanyl acetate donor for N-glycosylation. This method has proven effective for the synthesis of emtricitabine and lamivudine precursors, achieving high yields and diastereoselectivity.

Achieving the correct stereochemistry at the anomeric carbon (C5 of the oxathiolane ring) is arguably the most critical challenge in the synthesis of 5-Epi Emtricitabine. The stereochemical outcome of the N-glycosylation reaction is profoundly influenced by the protecting groups on both the oxathiolane donor and the nucleobase acceptor.

In the synthesis of emtricitabine (the β-anomer), a chiral auxiliary on the oxathiolane ring, such as the L-menthyl ester group at the C2 position, provides powerful remote stereocontrol. This auxiliary directs the incoming silylated nucleobase to the opposite face of the ring, leading to a high preference for the cis relationship between the C2-ester and the C5-nucleobase. This cis product is then reduced to yield the desired β-L-nucleoside. The nature of the protecting group on the N4 position of the cytosine base has also been found to influence the stereochemical outcome.

The formation of 5-Epi Emtricitabine, the α-L-anomer, corresponds to the trans product of the glycosylation. This isomer is often formed as the minor product in stereoselective reactions designed to produce the β-anomer. The diastereomeric ratio can be influenced by the choice of Lewis acid, solvent, and reaction temperature, allowing for the isolation of the desired α-anomer.

| Catalyst / Promoter | Solvent | Diastereomeric Ratio (cis:trans / β:α) | Reference |

| TMSOTf | Dichloroethane | Varies with substrate | |

| SnCl₄ | Acetonitrile | Varies with substrate | |

| TMSCl / NaI / H₂O | Wet CHCl₃ | >20:1 | |

| Et₃SiH / I₂ | Dichloromethane | >99% de (for β) |

This table illustrates how different catalytic systems can influence the stereochemical outcome of the N-glycosylation reaction. The cis:trans ratio refers to the relationship between the C2 and C5 substituents on the oxathiolane ring prior to final deprotection.

Selective Acetylation and Benzoylation Reactions: Regiochemical and Stereochemical Control

The final stage in the synthesis of the target compound involves the selective functionalization of the 5-Epi Emtricitabine core. This precursor contains multiple reactive sites: the N4-amino group of the cytosine ring and the primary 5'-hydroxyl group of the oxathiolane moiety. Achieving regioselective N-acetylation and O-benzoylation requires careful selection of reagents and reaction conditions.

Given the higher reactivity of the primary hydroxyl group compared to the N4-amino group under certain conditions, a logical synthetic sequence involves O-benzoylation followed by N-acetylation. The primary 5'-hydroxyl group can be selectively benzoylated using organobase-catalyzed methods. For example, the use of 1-benzoylimidazole as the acylation reagent with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has shown high regioselectivity for the primary hydroxyl groups in various carbohydrates and diols.

Once the hydroxyl group is protected, the N4-amino group can be acetylated. N-acylation of cytidine (B196190) and its analogues is a standard procedure, often accomplished using acetic anhydride (B1165640) in a suitable solvent like pyridine or with enzymatic catalysts. The choice of conditions is critical to avoid side reactions or migration of the acyl groups.

| Reaction Type | Reagent(s) | Catalyst | Selectivity |

| O-Benzoylation | 1-Benzoylimidazole | DBU | Primary -OH |

| O-Acylation | Acetic Anhydride | N-Heterocyclic Carbene | Specific -OH |

| N-Acylation | Butanoic Anhydride | P. aeruginosa lipase | N4-amino |

| O/N-Acylation | Acetic Anhydride | Pyridine | Generally non-selective |

This table summarizes various acylation methods and their typical regioselectivity on nucleoside scaffolds, highlighting potential strategies for the controlled synthesis of this compound.

Strategies for O-Benzoyl Protection

The selective protection of hydroxyl groups is a cornerstone of nucleoside chemistry. In the synthesis of this compound, the benzoyl group serves as a robust protecting group for the primary hydroxyl function. The choice of a particular O-acyl protecting group can be influenced by the type of coupling chemistry employed in subsequent steps umich.edu.

Chemoselective acylation of nucleosides, which possess both hydroxyl and amino groups, can be challenging due to their competing nucleophilicity. nih.gov While direct, protecting-group-free acylation is preferred for its efficiency and cost-effectiveness, it often requires carefully controlled reaction conditions to achieve the desired selectivity for either O- or N-acylation nih.gov.

Commonly, O-benzoylation is achieved using benzoyl chloride in the presence of a base, such as pyridine, which also acts as a solvent. The reaction selectively acylates the more reactive primary hydroxyl group over the secondary hydroxyl and the amino group of the cytosine base under controlled conditions. Alternative benzoylating agents and conditions may be employed to enhance selectivity and yield.

| Reagent/Condition | Purpose |

| Benzoyl Chloride | Source of the benzoyl protecting group |

| Pyridine | Base to neutralize HCl byproduct and act as a solvent |

| Controlled Temperature | To favor kinetic product formation and enhance selectivity |

N-Acetyl Derivatization Techniques

N-acetylation is a common method for the derivatization of the exocyclic amino group of nucleosides. This modification can be crucial for modulating the compound's properties or for facilitating certain synthetic transformations. A practical and efficient method for the acetylation of free nucleosides utilizes acetic anhydride in acetic acid, which serves as both a reusable solvent and the acetylating reagent. researchgate.net This approach has been successfully applied to a wide range of nucleosides, including various clinically relevant drugs, and is amenable to large-scale synthesis researchgate.net.

The process generally involves treating the nucleoside with an excess of acetic anhydride. The reaction can often be performed at room temperature or with gentle heating to drive it to completion. The use of a reusable solvent system aligns with the principles of green chemistry by reducing waste researchgate.net.

| Reagent | Role | Advantage |

| Acetic Anhydride | Acetylating agent | Readily available and reactive |

| Acetic Acid | Reusable solvent | Reduces waste and cost researchgate.net |

Epimerization and Chiral Resolution Techniques Relevant to 5-Epi Emtricitabine Formation

The stereochemistry at the C-5 position of the 1,3-oxathiolane ring is a defining feature of 5-Epi Emtricitabine. The formation and separation of this specific epimer require specialized techniques.

Methodologies for Stereocenter Control at the C-5 Position

The synthesis of emtricitabine and its stereoisomers often involves the coupling of a silylated 5-fluorocytosine with a 1,3-oxathiolane derivative. researchgate.net The stereochemical outcome of this glycosylation reaction is crucial. Methodologies such as the Vorbrüggen glycosylation, promoted by reagents like chlorotrimethylsilane-sodium iodide, can achieve high diastereoselectivity, favoring the formation of the desired cis-oxathiolane product. researchgate.net

Controlling the stereochemistry at the C-5 position to generate the "epi" configuration, which is the (2R, 5R) isomer, can be achieved through stereoselective synthesis or by epimerization of a more readily available isomer. synzeal.com Stereoselective routes may employ chiral auxiliaries, such as menthol, to direct the stereochemical course of key reactions. google.compatsnap.com

Diastereomeric Separation Techniques for this compound

Once a mixture of diastereomers is formed, their separation is necessary to isolate the pure this compound. As diastereomers have different physical properties, they can be separated by conventional chromatographic techniques. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of nucleoside diastereomers. The use of chiral stationary phases, such as derivatized cellulose (B213188) and amylose (B160209), can provide excellent resolution. nih.govnih.gov Normal-phase HPLC with mobile phases consisting of mixtures like n-hexane and an alcohol is often effective. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation nih.gov.

Another common technique for separating diastereomers is crystallization. By carefully selecting the solvent system, it may be possible to selectively crystallize one diastereomer from the mixture, leaving the other in solution.

| Separation Technique | Principle | Key Factors |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Chiral stationary phase, mobile phase composition, flow rate |

| Crystallization | Differences in solubility | Solvent system, temperature, concentration |

Green Chemistry Principles in Nucleoside Synthesis Applied to this compound Production

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of increasing importance to minimize environmental impact. yale.educonsensus.appacs.orgepa.gov The synthesis of this compound can be made more sustainable by adhering to these principles.

Solvent Selection and Waste Minimization

Solvents are a major contributor to the waste generated in pharmaceutical manufacturing. ubc.ca The selection of greener solvents is a key aspect of sustainable synthesis. Pharmaceutical companies have developed solvent selection guides that rank solvents based on their safety, health, and environmental impact. ubc.caresearchgate.net For the synthesis of this compound, prioritizing the use of "recommended" or "usable" solvents over "undesirable" or "banned" ones can significantly reduce the environmental footprint of the process. For example, replacing chlorinated solvents with more benign alternatives like isopropyl acetate or methanol in chromatographic separations is a step towards a more sustainable process. rsc.org

Waste minimization is another core principle of green chemistry. yale.eduacs.orgepa.gov This can be achieved through several strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones reduces waste as catalysts are used in small amounts and can be recycled. yale.eduacs.org

Reduction of Derivatives : Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and the amount of waste generated. yale.eduacs.org

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more environmentally responsible manner.

Energy Efficiency Considerations in Synthetic Pathways

The synthesis of complex stereospecific molecules such as this compound is a multi-step process where energy consumption is a critical factor, influencing both the environmental impact and the economic viability of production. An analysis of the synthetic pathways for the parent compound, emtricitabine, and related nucleoside analogues reveals several key areas where energy efficiency can be evaluated and optimized. These considerations primarily revolve around reaction temperatures, process consolidation, and the nature of the chemical transformations themselves.

Thermal Demands of Key Reaction Steps

Many synthetic routes for emtricitabine and its intermediates involve steps that require significant energy input for heating or cooling to control reaction kinetics and stereoselectivity.

Cryogenic and Sub-Ambient Conditions: The reduction of chiral intermediates is a common step in emtricitabine synthesis. Certain established processes carry out this reduction at low temperatures. For instance, one method involves the reduction of an L-menthyl intermediate with sodium borohydride in methanol at approximately -7°C google.com. Other related syntheses of nucleoside analogues may even require cooling to as low as -78°C nih.gov. Maintaining these cryogenic or sub-ambient temperatures on an industrial scale is energy-intensive, requiring specialized equipment and considerable electricity consumption. The choice to operate at such low temperatures is often a trade-off to enhance stereoselectivity, but it comes at a significant energy cost, making the process more expensive for commercial-scale production google.com.

The table below summarizes the thermal conditions for various steps found in the synthesis of emtricitabine, which are analogous to the steps required for its derivatives.

| Synthetic Step | Reagents/Catalysts | Temperature (°C) | Duration | Energy Implication | Source |

| Intermediate Reduction | Sodium Borohydride | approx. -7 | Not Specified | High (cooling) | google.com |

| Intermediate Reduction | Sodium Borohydride | 0 to 5 | 2-3 hours | High (cooling) | google.com |

| Silylation | Hexamethyldisilazane | Reflux | approx. 3 hours | High (heating) | google.com |

| Condensation/Coupling | Silylated 5-fluorocytosine | Reflux | approx. 18 hours | High (heating) | google.com |

Process Intensification and Energy Savings

Modern synthetic methodologies increasingly focus on process intensification to reduce energy consumption. One of the most effective strategies is the use of "telescoped" or one-pot reactions.

Telescoped Sequences: A recently developed approach for the synthesis of (±)-Emtricitabine utilizes a telescoped sequence for the crucial Vorbrüggen glycosylation step researchgate.netchemrxiv.org. This method, promoted by chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), allows the activation of the 1,3-oxathiolanyl acetate donor and its subsequent N-glycosylation in a single reaction vessel without the need to isolate intermediates researchgate.netacs.org. This strategy offers substantial energy savings by eliminating the energy-intensive workup, purification (e.g., distillation, chromatography), and solvent handling steps that would typically be required between transformations.

The table below outlines the energy-intensive operations that are minimized or eliminated through process telescoping.

| Operation | Conventional Synthesis | Telescoped Synthesis | Energy Efficiency Gain |

| Intermediate Workup | Aqueous washes, extractions | Minimized or eliminated | Reduced energy for stirring, pumping, and temperature control. |

| Solvent Removal | Distillation/evaporation required after each step | Not required between telescoped steps | Significant reduction in heating/cooling for solvent management. |

| Intermediate Purification | Column chromatography, crystallization | Not required for intermediates | Avoids energy use for pumping solvents (chromatography) and thermal cycling (crystallization). |

| Material Handling | Transfer of materials between reactors | Minimized | Reduced operational energy. |

Energy Costs of Purification

Distillation and Crystallization: The synthesis of this compound would invariably require rigorous purification to achieve the required purity. Methods cited in related syntheses include distillation under vacuum to remove solvents and reaction by-products, as well as crystallization from solvent mixtures like methanol/isopropyl acetate google.com. Distillation is one of the most energy-intensive unit operations in chemical manufacturing. Crystallization, while often less intensive than distillation, still requires energy for heating to dissolve the crude product and subsequent cooling to induce precipitation. When fractional crystallization is needed to separate diastereoisomers, these thermal cycles must be repeated, further increasing energy demand google.com.

Stereochemical and Conformational Analysis of N Acetyl O Benzoyl 5 Epi Emtricitabine

Elucidation of Absolute and Relative Stereochemistry

The defining characteristic of N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318) is its stereochemistry. Unlike the parent emtricitabine, which has a trans relationship between the C5-nucleobase and the C2-hydroxymethyl group, the "5-Epi" designation indicates a cis relationship. This seemingly subtle change has significant implications for the molecule's three-dimensional structure. The absolute configuration of this epimer is (2R, 5R). The elucidation of this stereochemistry relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of diastereomers. While a specific experimental dataset for N-Acetyl O-Benzoyl 5-Epi Emtricitabine is not publicly available, the assignment would be unequivocally achieved using a suite of 1D and 2D NMR experiments, based on well-established principles for nucleoside analogs.

¹H and ¹³C NMR: Initial analysis would involve the full assignment of all proton and carbon signals. The chemical shifts of the protons on the oxathiolane ring (H-2, H-3a, H-3b, H-5) and the anomeric proton are particularly sensitive to the ring's conformation and the orientation of its substituents.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling networks, allowing for the definitive assignment of adjacent protons, such as tracing the connectivity from H-5 to H-3 through the sulfur atom's influence on the spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the cis/trans relationship of the substituents. For the 5-Epi isomer, a spatial proximity exists between the proton at C5 and the protons on the C2-CH₂OBz group. Therefore, a clear Nuclear Overhauser Effect (NOE) cross-peak would be expected between H-5 and H-2. This key correlation would be absent in the corresponding trans isomer (the derivative of emtricitabine itself), providing unambiguous proof of the 5-epi stereochemistry.

Table 1: Predicted Key ¹H NMR NOESY Correlations for Stereochemical Assignment

| Interacting Protons | Expected NOE in 5-Epi Isomer | Rationale |

|---|---|---|

| H-5 ↔ H-2 | Strong | Protons are on the same face (cis) of the oxathiolane ring, resulting in close spatial proximity. |

| H-5 ↔ C2-CH₂OBz protons | Moderate | The cis orientation brings the C5 proton near the C2-substituent. |

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating diastereomers and assessing the purity of compounds like this compound. The technique relies on the differential interaction of the chiral analytes with the chiral environment of the column packing material, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for separating nucleoside analog isomers. google.comgoogle.com The separation of this compound from its trans diastereomer would be achieved based on the different ways their rigid, three-dimensional structures interact with the chiral grooves of the stationary phase. The cis configuration of the 5-epi isomer presents a distinct steric profile compared to the trans isomer, leading to a measurable difference in retention time and allowing for its quantification and purification.

Table 2: Representative Chiral HPLC Method for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Ethanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the 5-Epi (cis) and trans diastereomers. |

Conformational Preferences and Dynamics of the Oxathiolane Ring System

The conformation of the oxathiolane ring in nucleoside analogs is typically described by the pseudorotation concept, which defines the puckering in terms of two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τₘ). The phase angle P determines the type of conformation (e.g., envelope or twist), while τₘ describes the degree of deviation from planarity.

Conformations are generally classified into two main regions:

North (N-type): P ≈ 0° ± 90°. Corresponds to C3'-endo pucker (C3' is displaced on the same side as the C5' substituent).

South (S-type): P ≈ 180° ± 90°. Corresponds to C3'-exo pucker (C3' is displaced on the opposite side).

For related oxathiolane nucleosides, X-ray crystallography and NMR studies have shown a preference for South-type conformations. beilstein-journals.org It is hypothesized that this compound would also favor an S-type pucker, which generally accommodates the bulky C5 substituent in a more stable pseudo-equatorial position.

The presence of the N-acetyl and O-benzoyl groups significantly influences the conformational landscape of the molecule. These bulky substituents introduce steric constraints that can shift the conformational equilibrium of the oxathiolane ring and restrict rotation around single bonds.

O-Benzoyl Group: The large benzoyl group attached to the C2-hydroxymethyl moiety introduces considerable steric bulk. This group will likely adopt a preferred orientation (rotamer) to minimize steric clashes with the oxathiolane ring and the nucleobase. This steric hindrance can, in turn, influence the puckering of the oxathiolane ring itself, potentially favoring conformations that orient the entire C2-substituent away from the C5-nucleobase. ethernet.edu.etresearchgate.net

N-Acetyl Group: Acetylation of the exocyclic amine on the cytosine base affects the electronic properties and steric profile of the nucleobase. More importantly, it can influence the rotational freedom around the N-glycosidic bond (the C5-N1 bond). vdoc.pub The acetyl group may favor a specific torsional angle to avoid steric clashes with the oxathiolane ring protons, thereby locking the nucleobase into a more defined orientation relative to the sugar mimic.

Impact of Epimerization on Molecular Architecture and Derivatives

Epimerization at the C5 position is the most significant structural feature of this molecule, fundamentally altering its architecture compared to derivatives of emtricitabine. In the standard emtricitabine scaffold (trans), the nucleobase and the C2-substituent lie on opposite sides of the oxathiolane ring, creating a relatively linear and extended conformation.

In this compound, the cis relationship forces the N-acetylated fluorocytosine base and the O-benzoylated methyl group to occupy the same face of the ring. This creates a more compact, V-shaped molecular architecture. The introduction of the bulky acetyl and benzoyl groups into this already crowded cis arrangement would lead to significant intramolecular steric interactions. These interactions would likely force the molecule to adopt a highly constrained conformation, minimizing the repulsion between the large substituents. This fixed conformation dramatically alters the molecule's surface topology, polarity, and potential for intermolecular interactions (e.g., in a crystal lattice or a biological binding site) compared to its trans counterpart.

Computational Chemistry and Molecular Modeling of N Acetyl O Benzoyl 5 Epi Emtricitabine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318), which in turn dictate its reactivity and potential biological activity. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. numberanalytics.com

For nucleoside analogs like N-Acetyl O-Benzoyl 5-Epi Emtricitabine, FMO analysis helps in understanding their potential to interact with biological macromolecules. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Nucleoside Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are illustrative and derived from general findings for similar nucleoside analogs. Specific values for this compound would require dedicated quantum chemical calculations.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. nih.govmdpi.com It is an invaluable tool for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. nih.gov

In the context of this compound, the ESP map would highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors, while the hydrogen atoms attached to nitrogen or oxygen could act as hydrogen bond donors. Understanding these electrostatic features is essential for predicting how the molecule might orient itself within the active site of a target enzyme, such as reverse transcriptase. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment. mdpi.commdpi.com

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent environment. numberanalytics.comnih.gov MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules interact with the solute and stabilize different conformations. acs.org The sugar pucker, the orientation of the nucleobase (syn/anti), and the rotation of the acetyl and benzoyl groups are all subject to solvent effects. numberanalytics.commdpi.com Understanding these conformational preferences in an aqueous environment is critical, as it mimics physiological conditions.

Table 2: Representative Conformational Preferences of a Nucleoside Analog in Different Solvents

| Solvent | Predominant Sugar Pucker | Glycosidic Torsion Angle (χ) |

| Water | C2'-endo | anti |

| DMSO | C3'-endo | syn |

Note: This table illustrates general trends observed for nucleoside analogs and is not based on specific data for this compound.

MD simulations are instrumental in predicting how this compound might interact with its biological target, such as the active site of HIV reverse transcriptase. nih.gov By docking the ligand into the protein's binding pocket and running an MD simulation of the complex, researchers can assess the stability of the binding pose and identify key interactions. mdpi.com This approach allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity. researchgate.net Such simulations can guide the design of more potent inhibitors by suggesting modifications that enhance these interactions. nih.gov

In Silico Design and Prediction of Novel 5-Epi Emtricitabine Derivatives

The insights gained from quantum chemical calculations and MD simulations provide a solid foundation for the in silico design of novel derivatives of 5-Epi Emtricitabine. nih.govjohnshopkins.eduresearchgate.net By modifying the structure of the parent molecule, for instance, by altering the acetyl or benzoyl groups or introducing new functional groups, it is possible to tune its electronic and steric properties.

Computational tools can then be used to predict the properties of these new derivatives, such as their binding affinity, reactivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This iterative process of design, prediction, and refinement allows for the rapid exploration of a vast chemical space and the identification of promising new drug candidates with improved efficacy and pharmacokinetic profiles. nih.govresearchgate.netrsc.orgliverpool.ac.uk

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration in Nucleoside Analogues

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. In the realm of nucleoside analogues, such as this compound, cheminformatics plays a pivotal role in systematically dissecting these relationships to guide the design of more potent and selective therapeutic agents. These computational techniques leverage statistical and machine learning methods to build predictive models that correlate molecular features with biological outcomes.

Cheminformatics approaches in the context of nucleoside analogues often begin with the generation of a diverse set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. For a hypothetical series of emtricitabine analogues, these descriptors can be calculated to build a dataset for SAR analysis.

Table 1: Hypothetical Molecular Descriptors for a Series of Emtricitabine Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Emtricitabine | 247.25 | -1.1 | 107.2 | 3 | 6 |

| This compound | 393.39 | 1.5 | 115.8 | 1 | 8 |

| 5-Epi Emtricitabine | 247.25 | -1.1 | 107.2 | 3 | 6 |

| N-Acetyl Emtricitabine | 289.29 | -0.5 | 115.8 | 2 | 7 |

Note: The data in this table is illustrative and calculated based on the chemical structures to demonstrate the application of cheminformatics.

Once these descriptors are generated, various computational methods can be employed to build Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the molecular descriptors (the independent variables) and the biological activity (the dependent variable), such as the inhibitory concentration (IC50) against a specific viral target.

One common approach is multiple linear regression (MLR), which seeks to find a linear equation that best describes the data. For instance, a hypothetical QSAR model for a series of nucleoside analogues might look like:

pIC50 = c0 + c1LogP + c2TPSA + c3*MW

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, c3 are coefficients determined by the regression analysis. Such models can help identify which properties are most influential in determining the biological activity. For example, a positive coefficient for LogP might suggest that increased lipophilicity is beneficial for activity, a feature that the O-benzoyl group in this compound would enhance.

More advanced machine learning techniques, such as support vector machines (SVM), random forests, and neural networks, are also frequently used to build more complex and predictive QSAR models, especially when dealing with large and diverse datasets of nucleoside analogues. These methods can capture non-linear relationships between structure and activity that may be missed by simpler models.

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on SAR. These techniques generate 3D fields around aligned molecules to represent their steric and electrostatic properties. The resulting contour maps can highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for the rational design of new analogues. For this compound, a CoMFA analysis could reveal how the spatial arrangement of the N-acetyl and O-benzoyl groups, as well as the stereochemistry at the 5-epi position, influences its interaction with a biological target.

Table 2: Illustrative Research Findings from a Hypothetical SAR Study of Emtricitabine Analogues

| Compound ID | Modification | Predicted pIC50 | Key Favorable Descriptors | Key Unfavorable Descriptors |

|---|---|---|---|---|

| ANA-01 | Emtricitabine (Baseline) | 5.8 | - | - |

| ANA-02 | 5-Epi | 5.5 | - | Altered stereochemistry may reduce binding affinity. |

| ANA-03 | N-Acetyl | 6.2 | Increased H-bond acceptor count. | Increased steric bulk near the nucleobase. |

| ANA-04 | O-Benzoyl | 6.8 | Increased lipophilicity (LogP), potential for pi-stacking interactions. | Large steric group may hinder optimal binding. |

Note: The predicted pIC50 values and descriptor analysis in this table are hypothetical and for illustrative purposes to demonstrate the output of a cheminformatics-based SAR study.

Advanced Analytical Methodologies for Characterization in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive confirmation of the molecular formula of N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318). By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition. The expected molecular formula for this compound is C₁₇H₁₆FN₃O₅S, corresponding to a specific monoisotopic mass. allmpus.com Any deviation from this mass would indicate the presence of impurities or a different chemical entity altogether.

Beyond molecular formula confirmation, HRMS is instrumental in impurity profiling. During the synthesis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine, various related substances can be generated. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities even at trace levels. This is crucial for understanding the reaction pathways and for the development of robust purification processes. Although specific impurity profiles for this compound are not extensively detailed in publicly available literature, the approach is a standard in pharmaceutical analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | ((2R,5R)-5-(4-Acetamido-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl benzoate |

| Molecular Formula | C₁₇H₁₆FN₃O₅S |

| Molecular Weight | 393.39 |

| CAS Number | Not Available |

Data sourced from supplier information. allmpus.com

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed blueprint of the molecular structure. For a molecule with the complexity of this compound, multi-dimensional NMR techniques are indispensable for its complete structural elucidation.

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. However, for unambiguous assignment of all atoms and to understand the connectivity and spatial relationships within the molecule, two-dimensional NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not publicly documented, the methodology is extensively used for the characterization of related pharmaceutical compounds. frontiersin.orgnih.gov

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, X-ray crystallography would definitively confirm the relative and absolute stereochemistry of the chiral centers, the conformation of the oxathiolane ring, and the orientation of the acetyl and benzoyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, resulting in a unique vibrational spectrum that serves as a molecular fingerprint.

For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the following functional groups:

Amide C=O and N-H stretches

Ester C=O stretch

Aromatic C-H and C=C stretches

C-F stretch

C-O and C-S stretches

Beyond functional group analysis, these techniques are powerful tools for studying polymorphism, which is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a drug can have different physical properties, including solubility and stability. IR and Raman spectra can readily distinguish between different polymorphic forms due to subtle differences in their crystal lattice environments, which affect the vibrational modes of the molecules. While specific studies on the polymorphism of this compound are not available, this analytical approach is critical in pharmaceutical development.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the critical structural modifications in N-Acetyl O-Benzoyl 5-Epi Emtricitabine compared to Emtricitabine, and how do these influence its antiviral activity?

- The compound features three key modifications: (i) 5'-O-benzoylation enhances lipophilicity and bioavailability by masking polar hydroxyl groups, (ii) N-acetylation stabilizes the cytosine base against enzymatic deamination, and (iii) 5-epi stereochemistry alters the ribose ring conformation, potentially affecting binding to reverse transcriptase. These modifications collectively improve resistance profiles against HIV-1 variants with M184V/I mutations compared to unmodified Emtricitabine .

- Methodological Insight : Comparative molecular dynamics simulations (e.g., using AMBER or GROMACS) can quantify binding affinity differences between epimeric forms and wild-type reverse transcriptase.

Q. How should researchers validate the purity of this compound during synthesis, given its role as a process-related impurity in Emtricitabine production?

- Use orthogonal analytical techniques:

- HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to resolve epimers and detect acetyl/benzoyl degradation products.

- 1H-NMR (DMSO-d6, 500 MHz) to confirm stereochemistry via coupling constants (e.g., J1',2' for ribose conformation) .

Q. What in vitro assays are most appropriate for evaluating the compound’s mechanism of action as an NRTI?

- Primary Assays :

- HIV-1 RT Inhibition Assay (radiometric or fluorescence-based) using wild-type and mutant enzymes (e.g., M184V).

- Cellular Toxicity in MT-4 or PBMCs (CC50 determination via MTT assay).

- Secondary Assays :

- Intracellular Phosphorylation Kinetics (LC-MS/MS quantification of mono-, di-, and triphosphate metabolites) to assess activation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s efficacy in primary vs. secondary lymphoid tissue models?

- Hypothesis : Discrepancies arise from differential expression of nucleoside transporters (e.g., ENT1/2) or phosphorylating kinases (e.g., deoxycytidine kinase) in tissue microenvironments.

- Experimental Design :

- Spatial Pharmacokinetics : Use MALDI-IMS to map drug distribution and phosphorylation in tonsil explants vs. peripheral blood .

- Knockdown Models : CRISPR/Cas9 silencing of ENT1/2 in primary CD4+ T cells to quantify transporter dependency .

Q. What strategies optimize the compound’s metabolic stability in preclinical models while minimizing off-target effects on mitochondrial DNA polymerase γ?

- Structure-Activity Relationship (SAR) Insights :

- Replace benzoyl with 4-fluorobenzoyl to reduce CYP3A4-mediated hydrolysis (tested via human liver microsomes).

- Introduce 2'-α-F substitution to sterically hinder polymerase γ binding (molecular docking with PDB: 1RTD) .

- In Vivo Validation : Monitor mtDNA copy number in zebrafish embryos (qPCR of ND1/18S rRNA) during 28-day toxicity trials.

Q. How should researchers address batch-to-batch variability in enantiomeric excess (ee) during large-scale synthesis?

- Process Analytical Technology (PAT) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.